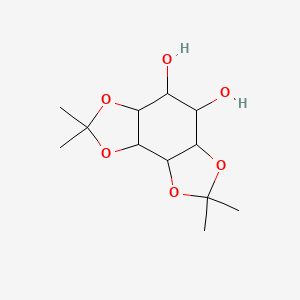

1,2:5,6-Di-O-isopropylidene-L-chiro-inositol

Beschreibung

4,4,11,11-Tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.0²,⁶]dodecane-7,8-diol is a tricyclic compound featuring a dodecane backbone with four oxygen atoms integrated into the ring system (positions 3, 5, 10, 12) and methyl groups at positions 4 and 11. The 7,8-diol moieties confer hydrophilic properties, while the tetraoxa and methyl substitutions enhance structural rigidity and influence environmental stability. This compound has been identified in marine sediment analyses (e.g., MBR4 samples) and is hypothesized to originate from microbial or diagenetic processes due to its tricyclic oxygen-rich framework .

Eigenschaften

IUPAC Name |

4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)15-7-5(13)6(14)8-10(9(7)17-11)18-12(3,4)16-8/h5-10,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZGHZYIHMUHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961026 | |

| Record name | 2,2,7,7-Tetramethylhexahydro-2H,7H-benzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65556-81-2, 40617-60-5 | |

| Record name | NSC136028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC133423 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,7,7-Tetramethylhexahydro-2H,7H-benzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol involves the methylation of D-chiro-inositol. The reaction conditions typically include the use of methylating agents under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and metabolic pathways. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders. In industry, it is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing cellular signaling pathways, or altering metabolic processes. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

BrGDGTs (Branched Glycerol Dialkyl Glycerol Tetraethers)

- Structural Differences : BrGDGTs (e.g., tetramethyl Ia, pentamethyl IIa, hexamethyl IIIa) are membrane lipids with branched alkyl chains and glycerol backbones, unlike the tricyclic oxygenated framework of the target compound.

- Functional Groups : BrGDGTs lack diol groups but feature methyl branching, which correlates with environmental pH and temperature. In contrast, the target compound’s diols and tetraoxa bridges may influence solubility and metal-binding capacity.

- Environmental Occurrence : BrGDGTs dominate in Miocene sabkha sediments and peats, with tetramethyl (Ia) and hexamethyl (IIIa) variants indicating high salinity or aridity . The target compound’s tricyclic structure suggests adaptation to oxidative or marine microbial environments .

2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene-2,8-diol

- Structural Differences: This norisoprenoid derivative contains a spiro[4.5]decene core with a single oxygen bridge, contrasting with the target compound’s three fused rings and four oxygen atoms.

- Reactivity : The spiro compound hydrolyzes to form 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), a wine aroma compound, via acid-catalyzed cleavage. The target compound’s tetraoxa structure likely resists such hydrolysis, favoring stability in sedimentary environments .

- Applications: Used in flavor chemistry, whereas the target compound’s applications remain speculative, possibly linked to environmental diagnostics .

cis-anti-cis-Tricyclo[2,6]dodecane-7,8-diol

- Structural Differences : Shares a tricyclic dodecane backbone and 7,8-diol groups but lacks methyl substitutions and tetraoxa bridges.

- Occurrence : Detected in marine biomass (e.g., MBR4 samples), suggesting microbial origins. The target compound’s methyl and oxygen substitutions may enhance thermal stability, making it more persistent in ancient sediments .

Benzo(a)pyrene-7,8-diol (BP-7,8-diol)

- Structural Differences : A polycyclic aromatic hydrocarbon (PAH) metabolite with vicinal diols, structurally distinct from the oxygenated tricyclic framework of the target compound.

- Reactivity : BP-7,8-diol is metabolized via prostaglandin synthase to mutagenic epoxides. The target compound’s diols are less likely to form reactive intermediates due to steric hindrance from the tricyclic system .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Stability and Reactivity

| Compound | Thermal Stability | Hydrolytic Sensitivity | Oxidative Reactivity |

|---|---|---|---|

| Target Compound | High | Low (tetraoxa bridges) | Moderate (diols) |

| BrGDGTs | Moderate | High (ester linkages) | Low |

| 2,6,10,10-Tetramethyl-1-oxaspiro[...] | Low | High (spiro cleavage) | High (norisoprenoid) |

| BP-7,8-diol | Low | High (epoxide formation) | Very High |

Research Findings and Implications

- Synthetic Applications : Its tetraoxa framework could serve as a scaffold for designing stable chelators or catalysts, leveraging the diol groups for metal coordination .

- Contrasts with PAH Metabolites : Unlike BP-7,8-diol, the target compound’s rigid structure likely mitigates metabolic activation, reducing toxicological risks but complicating biodegradation pathways .

Biologische Aktivität

4,4,11,11-Tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol (CAS No. 40617-60-5) is a complex organic compound characterized by its unique tricyclic structure and multiple hydroxyl groups. This compound has garnered interest in the fields of chemistry and biology due to its potential applications in drug discovery and materials science.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of approximately 260.28 g/mol. Its structure features a tricyclic framework with several functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 260.28 g/mol |

| IUPAC Name | (1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol |

| InChI Key | ZQZGHZYIHMUHSI-GWRHWDGRSA-N |

Mechanism of Biological Activity

The biological activity of 4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol is primarily attributed to its hydroxyl groups which can participate in hydrogen bonding and molecular interactions with biological targets.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Binding: It may interact with cellular receptors to modulate their activity.

- Pathway Modulation: The compound could influence cellular pathways through interactions with key signaling molecules.

Case Studies

-

Antioxidant Activity:

A study investigated the antioxidant properties of similar polyol compounds and suggested that compounds with multiple hydroxyl groups demonstrate significant radical scavenging activity. This suggests that 4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol may exhibit similar properties. -

Drug Development:

Research into structurally related compounds has indicated potential therapeutic applications in treating diseases related to oxidative stress and inflammation. The unique structure of this compound positions it as a candidate for further exploration in medicinal chemistry. -

Material Science Applications:

The compound's stability and reactivity make it suitable for applications in developing advanced materials such as coatings and adhesives.

Synthesis Methods

The synthesis of 4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol typically involves:

- Cyclization Reactions: Formation of the tricyclic core.

- Oxidation Reactions: Introduction of oxygen atoms using reagents like m-chloroperbenzoic acid (m-CPBA).

- Hydroxylation Reactions: Utilizing osmium tetroxide (OsO) or potassium permanganate (KMnO) for introducing hydroxyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.